molecular formula C24H20N2O3S B2528818 ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate CAS No. 1291866-64-2

ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate

Cat. No.: B2528818
CAS No.: 1291866-64-2
M. Wt: 416.5
InChI Key: IAFCVMXUGIASKA-UHFFFAOYSA-N
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Description

Ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a thiophene ring, and a benzoate ester

Scientific Research Applications

Ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The compound inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .

Future Directions

The future directions for research on this compound could include further exploration of its inhibitory effects on GATA family proteins and its potential applications in the treatment of diseases associated with these proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene ring, followed by the introduction of the pyrrole ring and the phenyl group. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

    Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Pyrrole Ring Introduction: The pyrrole ring can be introduced via a condensation reaction between an amine and a 1,4-dicarbonyl compound.

    Phenyl Group Addition: The phenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a phenylboronic acid with a halogenated thiophene derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate is unique due to its combination of a pyrrole ring, a thiophene ring, and a benzoate ester. This combination provides a distinct set of chemical and physical properties that can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3-[(4-phenyl-3-pyrrol-1-ylthiophene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-2-29-24(28)18-11-8-12-19(15-18)25-23(27)22-21(26-13-6-7-14-26)20(16-30-22)17-9-4-3-5-10-17/h3-16H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFCVMXUGIASKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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